molecular formula C15H11NO3 B146522 5-Amino-2-(3-hydroxyphenyl)chromen-4-one CAS No. 129974-43-2

5-Amino-2-(3-hydroxyphenyl)chromen-4-one

Cat. No.: B146522
CAS No.: 129974-43-2
M. Wt: 253.25 g/mol
InChI Key: OERMISNVEUVFRQ-UHFFFAOYSA-N
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Description

5-Amino-2-(3-hydroxyphenyl)chromen-4-one is a chromen-4-one (flavone) derivative characterized by a hydroxyl group at the 3-position of the phenyl ring and an amino group at the 5-position of the chromen-4-one core. Chromen-4-one derivatives are widely studied for their biological activities, including antioxidant, anticancer, and enzyme inhibitory properties . The amino and hydroxyl substituents in this compound likely enhance its solubility and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

129974-43-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-amino-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-11-5-2-6-13-15(11)12(18)8-14(19-13)9-3-1-4-10(17)7-9/h1-8,17H,16H2

InChI Key

OERMISNVEUVFRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N

Synonyms

4H-1-Benzopyran-4-one,5-amino-2-(3-hydroxyphenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen-4-one derivatives exhibit diverse pharmacological profiles depending on substituent positions and functional groups. Below is a comparative analysis of 5-amino-2-(3-hydroxyphenyl)chromen-4-one with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Relevance Reference
This compound 5-NH₂, 2-(3-OH-phenyl) Enhanced hydrogen bonding via NH₂ and OH groups; potential kinase inhibition Anticancer, enzyme modulation
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) 5,7-OH, 3-(4-OH-phenyl) Estrogenic activity; tyrosine kinase inhibition Breast cancer therapy, osteoporosis
Ram-2 (Genistein derivative) 7-O-glycoside, acetylated sugar moiety Improved bioavailability; reduced cytotoxicity Targeted drug delivery
5-Amino-2-(4-methoxyphenyl)[1,3]oxazole-4-carbonitrile 5-NH₂, 2-(4-OCH₃-phenyl), oxazole core Electron-withdrawing CN group; photocytotoxic activity Antimicrobial, photodynamic therapy
3-(3-Hydroxyphenyl)-3-hydroxypropionic acid 3-OH-phenyl, hydroxypropionic acid Antioxidant; metal chelation Neuroprotective, anti-inflammatory

Key Differences in Pharmacological Properties

Amino vs. Hydroxyl Groups: The 5-amino group in the target compound may facilitate stronger hydrogen-bonding interactions with enzymes (e.g., kinases) compared to the 5-hydroxy group in Genistein. This could enhance binding affinity and selectivity . Genistein’s 7-hydroxyl group contributes to its estrogenic activity, which is absent in the target compound due to its unsubstituted 7-position .

Phenyl Ring Substitution: The 3-hydroxyphenyl substituent in the target compound differs from Genistein’s 4-hydroxyphenyl group. In contrast, 4-methoxyphenyl derivatives (e.g., compound 18b ) exhibit reduced polarity, favoring membrane permeability but limiting solubility.

Biological Activity: Genistein derivatives like Ram-2 and Ram-3 show modified pharmacokinetics due to glycosylation, whereas the target compound’s amino group may enable covalent interactions with biological targets .

Computational and Experimental Findings

  • Molecular Docking: Chromen-4-one derivatives with amino groups (e.g., compound 12b ) show hydrogen bonding with residues like GLN196A and HIS50A in enzymes, suggesting similar interactions for the target compound.
  • ADMET Properties: Hydroxyphenyl-containing compounds (e.g., 3-(3-hydroxyphenyl)-3-hydroxypropionic acid ) exhibit favorable absorption due to moderate logP values, while amino groups may improve metabolic stability .

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